Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH

Catalog No.
S2784042
CAS No.
96383-44-7
M.F
C32H35NO14
M. Wt
657.625
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH

CAS Number

96383-44-7

Product Name

Fmoc-L-Ser(beta-D-Gal(Ac)4)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid

Molecular Formula

C32H35NO14

Molecular Weight

657.625

InChI

InChI=1S/C32H35NO14/c1-16(34)41-15-26-27(44-17(2)35)28(45-18(3)36)29(46-19(4)37)31(47-26)42-14-25(30(38)39)33-32(40)43-13-24-22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-12,24-29,31H,13-15H2,1-4H3,(H,33,40)(H,38,39)/t25-,26+,27-,28-,29+,31+/m0/s1

InChI Key

UGQPZVSWEMKXBN-VXRXWXGFSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C

Solubility

not available

Building Blocks for Glycopeptide Synthesis:

Fmoc-L-Ser(β-D-Gal(Ac)4)-OH, also known as Fmoc-Ser(Gal(Ac)4-β-D)-OH, serves as a valuable building block in the chemical synthesis of glycopeptides. Glycopeptides are molecules that combine peptides (chains of amino acids) with carbohydrates (sugars). These molecules play crucial roles in various biological processes, including cell-cell communication, immune function, and protein folding [].

The Fmoc group (Fluorenylmethoxycarbonyl) in the molecule acts as a protecting group, selectively shielding the N-terminus (amino group) of the L-serine (Ser) residue during peptide chain assembly. The β-D-galactose (Gal) moiety, a sugar unit, is attached to the Ser residue via a β-glycosidic linkage. The four acetyl (Ac) groups serve as protecting groups for the hydroxyl (OH) groups on the Galactose, preventing unwanted side reactions during synthesis [].

By incorporating Fmoc-L-Ser(β-D-Gal(Ac)4)-OH into a peptide sequence, researchers can introduce a specific carbohydrate modification at a desired position. This allows them to study the impact of glycosylation on the structure, function, and interactions of the resulting glycopeptide [].

Investigating Protein-Carbohydrate Interactions:

Fmoc-L-Ser(β-D-Gal(Ac)4)-OH can be employed as a tool to investigate protein-carbohydrate interactions. These interactions play a critical role in various cellular processes, such as cell adhesion, signal transduction, and immune recognition. By studying how proteins recognize and bind to specific carbohydrate structures, researchers can gain insights into the mechanisms underlying these vital biological processes [].

The presence of the Galactose moiety in Fmoc-L-Ser(β-D-Gal(Ac)4)-OH enables researchers to probe the specific binding preferences of carbohydrate-binding proteins (lectins) towards different sugar structures. By comparing the binding affinity of lectins to the deprotected (unacylated) form of the molecule (Fmoc-L-Ser(β-D-Gal)-OH) and the fully protected form (Fmoc-L-Ser(β-D-Gal(Ac)4)-OH), researchers can gain valuable information about the role of specific hydroxyl groups on the Galactose in mediating protein-carbohydrate interactions [].

Developing Therapeutic Agents:

The knowledge gained from studying protein-carbohydrate interactions using Fmoc-L-Ser(β-D-Gal(Ac)4)-OH can be applied to the development of therapeutic agents. By targeting specific protein-carbohydrate interactions involved in disease processes, researchers can potentially design drugs that can modulate these interactions and treat various diseases.

For example, glycans (carbohydrates) on the surface of cancer cells can play a role in tumor progression and metastasis. By understanding how specific lectins interact with these glycans, researchers can develop drugs that target these interactions and potentially inhibit cancer cell growth and spread [].

  • Glycopeptide synthesis: enabling the incorporation of specific carbohydrate modifications into peptides.
  • Investigating protein-carbohydrate interactions: providing insights into the recognition and binding of carbohydrates by proteins.
  • Developing therapeutic agents: aiding in the design of drugs that target specific protein-carbocarbohydrate interactions involved in disease processes.

XLogP3

2.2

Dates

Modify: 2023-08-17

Explore Compound Types